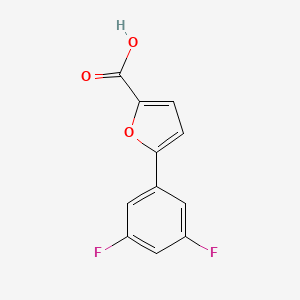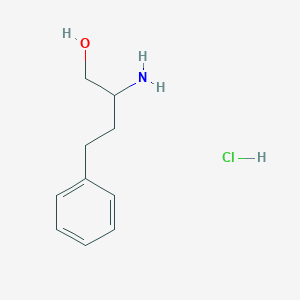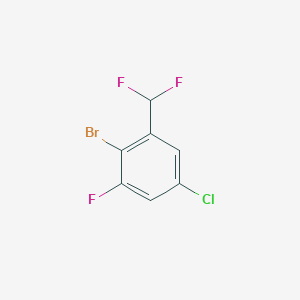![molecular formula C10H8N2O2S B15316567 (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15316567.png)
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound that features a thiophene ring and a pyrazole ring connected by a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the condensation of thiophene derivatives with pyrazole derivatives under specific reaction conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a sulfurizing agent like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoacetamide, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the propenoic acid moiety can yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(thiophen-2-yl)prop-2-enoic acid: This compound lacks the pyrazole ring but retains the thiophene and propenoic acid moieties.
(2E)-3-(pyrazol-4-yl)prop-2-enoic acid: This compound lacks the thiophene ring but retains the pyrazole and propenoic acid moieties.
Uniqueness
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of both the thiophene and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C10H8N2O2S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
(E)-3-(5-thiophen-2-yl-1H-pyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-6H,(H,11,12)(H,13,14)/b4-3+ |
Clave InChI |
PPBNSBWOWUMFFQ-ONEGZZNKSA-N |
SMILES isomérico |
C1=CSC(=C1)C2=C(C=NN2)/C=C/C(=O)O |
SMILES canónico |
C1=CSC(=C1)C2=C(C=NN2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
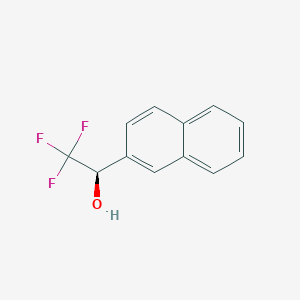
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)


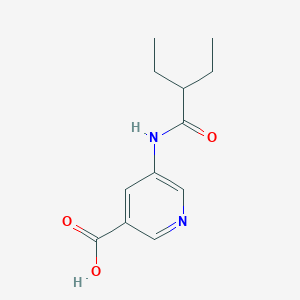
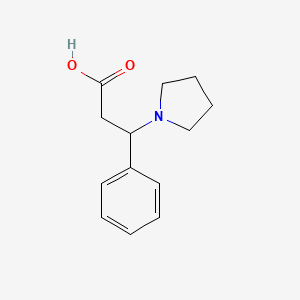
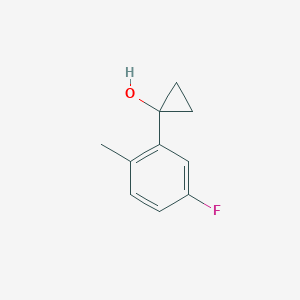
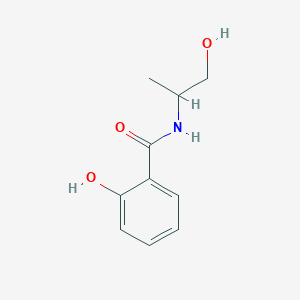
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
